molecular formula C12H14O3 B14437255 2-(4-Methoxyphenyl)-4,7-dihydro-2H-1,3-dioxepine CAS No. 74076-63-4

2-(4-Methoxyphenyl)-4,7-dihydro-2H-1,3-dioxepine

Cat. No.: B14437255
CAS No.: 74076-63-4
M. Wt: 206.24 g/mol
InChI Key: OSIFRGQQCFOYSL-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4,7-dihydro-2H-1,3-dioxepine is an organic compound characterized by a dioxepine ring fused with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-4,7-dihydro-2H-1,3-dioxepine typically involves the condensation of 4-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the dioxepine ring. The reaction conditions often include:

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid.

    Solvent: Common solvents include toluene or dichloromethane.

    Temperature: The reaction is usually carried out at reflux temperature to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4,7-dihydro-2H-1,3-dioxepine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The dioxepine ring can be reduced to form a dihydro derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid.

    Reduction: Formation of 2-(4-methoxyphenyl)-4,7-dihydro-2H-1,3-dioxepane.

    Substitution: Formation of halogenated derivatives such as 4-bromo-2-(4-methoxyphenyl)-4,7-dihydro-2H-1,3-dioxepine.

Scientific Research Applications

2-(4-Methoxyphenyl)-4,7-dihydro-2H-1,3-dioxepine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4,7-dihydro-2H-1,3-dioxepine involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The dioxepine ring may also interact with enzymes or receptors, modulating their function. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)ethanol: Shares the methoxyphenyl group but lacks the dioxepine ring.

    4-Methoxyphenylacetonitrile: Contains the methoxyphenyl group with a nitrile functional group.

    4-Methoxyamphetamine: A methoxy-substituted amphetamine derivative.

Uniqueness

2-(4-Methoxyphenyl)-4,7-dihydro-2H-1,3-dioxepine is unique due to the presence of the dioxepine ring, which imparts distinct chemical and physical properties

Properties

CAS No.

74076-63-4

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4,7-dihydro-1,3-dioxepine

InChI

InChI=1S/C12H14O3/c1-13-11-6-4-10(5-7-11)12-14-8-2-3-9-15-12/h2-7,12H,8-9H2,1H3

InChI Key

OSIFRGQQCFOYSL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2OCC=CCO2

Origin of Product

United States

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